molecular formula C27H35N6O8P B604916 瑞德西韦 CAS No. 1809249-37-3

瑞德西韦

货号 B604916
CAS 编号: 1809249-37-3
分子量: 602.6 g/mol
InChI 键: RWWYLEGWBNMMLJ-YSOARWBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Remdesivir is an antiviral drug that is active against SARS-CoV-2, the cause of coronavirus disease 2019 (COVID-19) . It is administered by intravenous infusion in patients who are hospitalized or at high risk of severe COVID-19 . Remdesivir acts by halting viral RNA production .


Synthesis Analysis

Remdesivir is a nucleotide prodrug that exhibits broad-spectrum antiviral activities against RNA viruses . It has attracted considerable attention across the world for its effectiveness as an antiviral drug .


Molecular Structure Analysis

Remdesivir is a complex structure that inhibits RdRp and provides insight into the mechanisms of viral RNA replication . It is covalently inserted into the primer strand, leading to chain elongation termination .


Chemical Reactions Analysis

Remdesivir is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .


Physical And Chemical Properties Analysis

Remdesivir is a low-molecular-weight (602.6 g/mol) prodrug with the molecular formula C27H35N6O8P . It undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .

科研应用

  1. COVID-19患者肌无力的治疗:一项研究比较了地塞米松和瑞德西韦在治疗同时患有新冠肺炎和肌无力的患者中的疗效。研究发现,瑞德西韦作为一种抗病毒药物,直接针对病毒并且与地塞米松等其他药物结合使用对患者的整体康复是必要的(Bharadwaj et al., 2022)

  2. 重症新冠肺炎患者的同情使用:瑞德西韦基于同情使用的方式提供给重症新冠肺炎患者。研究观察到68%接受瑞德西韦治疗的患者临床症状有所改善,表明其在处理重症新冠肺炎病例中的有效性(Grein et al., 2020)

  3. 新冠肺炎治疗的发现和开发:另一项研究概述了瑞德西韦的发现及其作用机制。最初是针对埃博拉疫情评估的,后来发现其对SARS-CoV-2有效,从而被应用于新冠肺炎治疗(Eastman et al., 2020)

  4. 对抗SARS-CoV-2的作用机制:关于瑞德西韦作用机制的研究显示,它抑制冠状病毒,包括SARS-CoV-2的RNA依赖性RNA聚合酶(RdRp),阻止了复制过程(Kokic et al., 2021)

  5. 重症新冠肺炎的用药时长:一项比较重症新冠肺炎患者5天和10天瑞德西韦用药的研究发现,两种持续时间在结果上没有显著差异,表明治疗时长具有灵活性(Goldman et al., 2020)

  6. 重症新冠肺炎的随机对照试验:中国的一项试验未发现瑞德西韦在重症新冠肺炎病例中与对照组相比有显著益处,表明需要进一步研究以了解其疗效(Wang et al., 2020)

  7. 新冠肺炎治疗临床数据回顾:截至2020年5月的临床数据分析回顾了瑞德西韦对新冠肺炎患者的疗效和安全性,帮助临床医生确定其使用的最佳患者群体(Davis et al., 2020)

  8. 瑞德西韦作为有前途的抗病毒候选药物的回顾:一篇全面回顾瑞德西韦,包括其作用机制、临床前研究和临床试验,讨论了其作为SARS-CoV-2感染有效治疗的潜力(Liang et al., 2020)

  9. 抗病毒药物瑞德西韦(GS-5734)和GS-441524的回顾:这篇回顾综合了关于瑞德西韦作为冠状病毒治疗选择的知识,重点关注对公共卫生从业者有关的信息(Amirian & Levy, 2020)

  10. 成人新冠肺炎瑞德西韦的最新信息:这篇来自快速评审的更新包括了新发布的大型多国随机对照试验的信息,为新冠肺炎治疗的瑞德西韦的有效性提供了见解(Kaka et al., 2021)

Safety And Hazards

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . Bradycardia has also been reported .

未来方向

Remdesivir has been studied in several clinical trials for the treatment of COVID-19 . The recommendations from the COVID-19 Treatment Guidelines Panel are based on the results of these studies . It is crucial to continue these studies to improve COVID-19 treatment in the future .

性质

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022537
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described.
Record name Remdesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Remdesivir

CAS RN

1809249-37-3
Record name L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remdesivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remdesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。